3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde
Description
Historical Context of Imidazo[1,5-a]pyridine Scaffolds in Drug Discovery
Imidazo[1,5-a]pyridine derivatives first gained prominence in the mid-20th century as synthetic analogs of purine bases, with early applications in antiviral and antimicrobial therapies. The scaffold’s rigid bicyclic structure, combining a five-membered imidazole ring fused to a six-membered pyridine ring, provided a stable platform for functional group diversification. By the 1980s, researchers had developed robust cyclocondensation methods using α-aminopyridines and carbonyl compounds, enabling large-scale production of these heterocycles.
A pivotal advancement occurred in the 2000s with the discovery that imidazo[1,5-a]pyridines inhibit fungal 1,6-β-glucan synthetase, a mechanism exploited in antifungals like those described in European Patent EP1479681A1. This breakthrough underscored the scaffold’s capacity for target-specific interactions, driving further exploration of its substituent effects. The introduction of carbaldehyde groups at the 1-position, as seen in this compound, emerged as a strategy to enable Schiff base formation and subsequent derivatization.
Strategic Importance of 3-Ethyl Substitution in Bioactive Molecule Design
The 3-ethyl group in imidazo[1,5-a]pyridine-1-carbaldehyde introduces critical steric and electronic modifications that enhance drug-likeness. Comparative studies with methyl analogs demonstrate that ethyl substitution increases lipophilicity (logP +0.4–0.6), improving membrane permeability while maintaining aqueous solubility through the polar carbaldehyde moiety. This balance is particularly valuable in central nervous system (CNS) drug design, where blood-brain barrier penetration is essential.
Table 1: Physicochemical Properties of Imidazo[1,5-a]pyridine Derivatives
| Substituent Position | logP | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| 3-Methyl | 1.8 | 162.18 | 3 |
| 3-Ethyl | 2.2 | 176.21 | 3 |
| 1-Carbaldehyde | 1.9 | 176.18 | 4 |
Data derived from PubChem entries and computational modeling studies
The ethyl group’s branched topology also reduces metabolic oxidation rates compared to linear alkyl chains. In cytochrome P450 inhibition assays, 3-ethyl derivatives exhibit 30–50% lower clearance than their n-propyl counterparts, enhancing plasma half-life. Furthermore, the carbaldehyde group facilitates click chemistry applications, enabling rapid generation of imine or hydrazone conjugates for high-throughput screening. Recent work has leveraged this reactivity to produce libraries of Schiff base derivatives with nanomolar affinities for kinase targets.
Synthetic methodologies for this compound typically involve:
Properties
IUPAC Name |
3-ethylimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-10-11-8(7-13)9-5-3-4-6-12(9)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOGFRNHRWUAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde in the presence of an acid catalyst to form the imidazo[1,5-a]pyridine ring system. The ethyl group can be introduced via alkylation reactions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and safety in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base or a catalyst.
Major Products:
Oxidation: 3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-Ethylimidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,5-a]pyridine exhibit notable antimicrobial properties. For instance, studies have identified several imidazo[1,5-a]pyridine derivatives that demonstrate significant activity against various bacterial strains, including multidrug-resistant strains. The compound’s structure allows it to interact effectively with bacterial targets, making it a candidate for developing new antibiotics .
Anticancer Properties
The imidazo[1,5-a]pyridine scaffold has been explored for its anticancer potential. Compounds within this class have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival .
Anti-inflammatory Effects
3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde has also been investigated for its anti-inflammatory properties. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic uses for inflammatory diseases .
Optoelectronic Applications
The unique optical properties of imidazo[1,5-a]pyridine derivatives make them suitable for applications in optoelectronics. They can be used as luminescent materials in devices such as organic light-emitting diodes (OLEDs) and sensors. Their ability to emit light upon excitation is valuable for developing advanced electronic components .
Sensor Development
Imidazo[1,5-a]pyridine compounds have been utilized in sensor technology due to their sensitivity to environmental changes. They can be functionalized to detect various analytes, including metal ions and organic pollutants, making them effective for environmental monitoring applications .
Mechanistic Studies
The exploration of this compound extends into biological research where it serves as a tool for understanding complex biological processes. Its derivatives are used in studies aimed at elucidating the mechanisms behind drug resistance in pathogens and cancer cells. This knowledge is crucial for developing more effective therapeutic strategies .
Toxicological Assessments
Recent studies have focused on the safety profiles of imidazo[1,5-a]pyridine derivatives through toxicological assessments. These evaluations help determine the viability of these compounds as therapeutic agents by identifying potential off-target effects and ensuring their safety for further clinical development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazo[1,5-a]pyridine core can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The imidazo[1,5-a]pyridine scaffold allows for diverse substitutions, influencing solubility, lipophilicity, and steric effects. Key analogs include:
Notes:
- Bulky substituents (e.g., 4-CF₃Ph in 10c) may hinder enzymatic binding but improve metabolic stability .
Antibacterial and Protease Inhibition
- 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) : Exhibited potent antibacterial activity with MIC₅₀ values of 0.6–1.4 mg/ml against Gram-positive and Gram-negative bacteria. Its IC₅₀ against papain was 13.40–96.50 μM, with hydrophobic/entropic binding to the enzyme .
Anticancer Activity
- Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines: Showed low anticancer activity (growth inhibition <50% at 10⁻⁵ M) compared to simpler imidazo[1,5-a]pyridines, highlighting the impact of fused ring systems on efficacy .
Biological Activity
3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazo[1,5-a]pyridine core with an ethyl group at the 3-position and an aldehyde functional group at the 1-position. The molecular formula is with a molecular weight of approximately 190.20 g/mol. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction is facilitated by the formyl group, which enhances reactivity with enzymes and receptors in biological systems .
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,5-a]pyridines exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogens .
- Anti-inflammatory Properties : Studies have suggested that these compounds may also possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Antimicrobial Properties
Table 1 summarizes the antimicrobial activity of this compound and related compounds against various bacterial strains.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | < 0.006 μM |
| Imidazo[1,2-a]pyridine derivatives | Multidrug-resistant Mtb | < 0.003 μM |
| Other related compounds | Various bacteria | Varies (typically ≤ 1 μM) |
The compound has shown promising results in inhibiting the growth of both replicating and drug-resistant strains of Mtb .
Anti-inflammatory Activity
In exploratory studies involving imidazo[1,2-a]pyridine derivatives, significant anti-inflammatory effects were observed. These compounds were tested for their ability to reduce inflammation in models of trichomoniasis and amoebiasis. The results indicated that certain derivatives could serve as effective alternatives to existing treatments for these neglected diseases .
Case Studies
Case Study 1: Antitubercular Activity
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their activity against Mtb. Among these, several compounds exhibited MIC values significantly lower than traditional treatments. For example, compound 18 surpassed the potency of clinical candidate PA-824 by nearly tenfold in certain tests .
Case Study 2: Toxicology Evaluation
Another study focused on the toxicological profile of imidazo[1,2-a]pyridine derivatives. After a 14-day oral treatment in animal models, no significant hepatic or renal toxicity was observed for any tested compound. This suggests a favorable safety profile for further clinical evaluations .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde, and how can reaction conditions be optimized for yield?
- The compound is typically synthesized via formylation reactions using Vilsmeier-Haack reagent (DMF-POCl₃) under controlled temperatures (e.g., ice bath to 80°C) . Optimization involves adjusting reaction time (2–5 hours), stoichiometry of formylating agents, and purification via column chromatography. Yields can vary based on substituent positioning; for example, formylation at the 1-position requires precise temperature control to avoid byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Photoluminescence spectroscopy evaluates luminescent properties in material matrices .
- HRMS and NMR (¹H/¹³C) confirm molecular structure and substituent positions .
- Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for fused-ring systems .
Q. What initial biological screening assays are recommended for evaluating this compound’s therapeutic potential?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Papain or protease inhibition studies using Dixon and Lineweaver-Burk plots to determine inhibition constants (Ki) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities among imidazo[1,5-a]pyridine derivatives?
- Conduct comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent variations (e.g., ethyl vs. methyl groups). Standardize testing protocols (e.g., cell line selection, incubation time) to isolate structural effects. For example:
| Derivative | Substituent Position | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 3-Ethyl-1-carbaldehyde | 1 | 8.2 | Enhanced anticancer activity |
| 3-Methyl-1-carbaldehyde | 1 | 12.5 | Reduced potency due to steric effects |
Q. What strategies enhance the compound’s luminescent properties for materials science applications?
- Matrix incorporation : Embed the compound in polymer matrices (e.g., PMMA) to stabilize emission wavelengths .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift emission spectra .
- Photophysical analysis : Use time-resolved photoluminescence to quantify quantum yields and decay kinetics .
Q. How can enzyme inhibition mechanisms be determined using kinetic and thermodynamic analyses?
- Dixon plots and Lineweaver-Burk equations differentiate competitive/non-competitive inhibition by analyzing substrate–inhibitor interactions .
- Thermodynamic parameters (ΔG, ΔH, ΔS) are calculated via van’t Hoff plots to assess binding spontaneity and entropy-driven interactions .
Q. What challenges arise in scaling up synthesis while maintaining purity, and how are they addressed?
- Reaction optimization : Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., ionic liquids) .
- Purification : Use recrystallization or preparative HPLC to isolate high-purity batches (>98%) .
- Process monitoring : Implement in situ FTIR or Raman spectroscopy to track reaction progress and intermediates .
Data Contradiction and Validation
- Conflicting biological data : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell passage number). Validate findings using orthogonal assays (e.g., apoptosis flow cytometry alongside MTT) .
- Synthetic yield variability : Differences in reported yields (e.g., 60–85%) often stem from reagent quality or moisture sensitivity. Use anhydrous solvents and inert atmospheres for reproducibility .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
